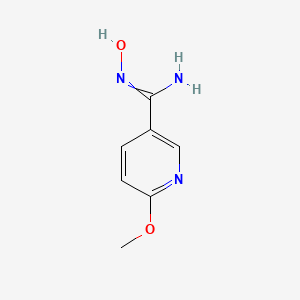
N-Hydroxy-6-methoxynicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-6-methoxynicotinimidamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is also known by its IUPAC name, N-hydroxy-6-methoxy-3-pyridinecarboximidamide . This compound is characterized by the presence of a hydroxy group, a methoxy group, and a nicotinimidamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-6-methoxynicotinimidamide typically involves the condensation of 6-methoxy-3-pyridinecarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidamide structure . The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
Industrial production of N’-hydroxy-6-methoxynicotinimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-6-methoxynicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nicotinimidamide derivatives.
Scientific Research Applications
N’-hydroxy-6-methoxynicotinimidamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-hydroxy-6-methoxynicotinimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets . The imidamide moiety can participate in various biochemical reactions, modulating the activity of key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-6-methoxynicotinamide
- 6-methoxy-3-pyridinecarboximidamide
- N-hydroxy-3-pyridinecarboximidamide
Uniqueness
N’-hydroxy-6-methoxynicotinimidamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O2/c1-12-6-3-2-5(4-9-6)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChI Key |
JRJCFYLVBRPFCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



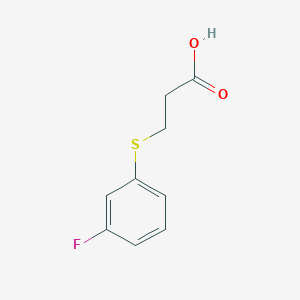
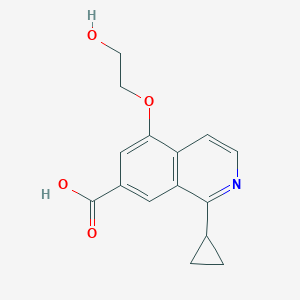


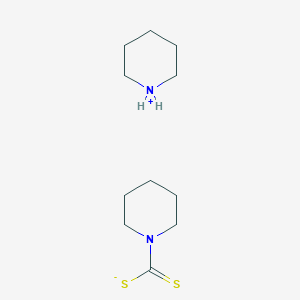



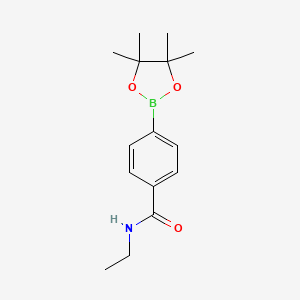


![N1-(benzo[d]thiazol-2-yl)ethane-1,2-diamine](/img/structure/B8780156.png)

